molecular formula C9H11BrClNO2S B13616739 2-bromo-5-chloro-N-ethyl-4-methylbenzenesulfonamide

2-bromo-5-chloro-N-ethyl-4-methylbenzenesulfonamide

Cat. No.: B13616739
M. Wt: 312.61 g/mol
InChI Key: YIDOLLZXKRSILF-UHFFFAOYSA-N
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Description

2-Bromo-5-chloro-N-ethyl-4-methylbenzenesulfonamide (CAS Ref: 10-F744441) is a halogenated benzenesulfonamide derivative characterized by a bromo substituent at the 2-position, a chloro group at the 5-position, an ethylamine group at the sulfonamide nitrogen, and a methyl group at the 4-position of the benzene ring. This compound belongs to a class of sulfonamides known for diverse biological activities, including antibacterial, anti-inflammatory, and antitumor properties . However, commercial availability of this compound has been discontinued, as indicated by supplier listings .

The structural complexity of this molecule arises from its halogen substituents and alkyl groups, which influence its electronic properties, solubility, and reactivity. Such modifications are often explored in medicinal chemistry to optimize pharmacokinetic profiles or target specificity.

Properties

Molecular Formula

C9H11BrClNO2S

Molecular Weight

312.61 g/mol

IUPAC Name

2-bromo-5-chloro-N-ethyl-4-methylbenzenesulfonamide

InChI

InChI=1S/C9H11BrClNO2S/c1-3-12-15(13,14)9-5-8(11)6(2)4-7(9)10/h4-5,12H,3H2,1-2H3

InChI Key

YIDOLLZXKRSILF-UHFFFAOYSA-N

Canonical SMILES

CCNS(=O)(=O)C1=C(C=C(C(=C1)Cl)C)Br

Origin of Product

United States

Preparation Methods

Aromatic Halogenation

  • Starting from 4-methylbenzenesulfonamide or its precursor, halogenation is performed to introduce bromine and chlorine at the 2- and 5-positions, respectively.
  • A common approach involves electrophilic aromatic substitution using reagents such as N-bromosuccinimide (NBS) for bromination and Sandmeyer reaction for chlorination via diazonium intermediates.
  • For example, o-toluidine derivatives can be brominated with NBS in an organic solvent to yield 4-bromo-2-methyl aniline intermediates, which are then converted to diazonium salts and treated with cuprous chloride under acidic conditions to introduce chlorine at the 5-position (Sandmeyer reaction).

Sulfonamide Formation

  • The sulfonamide group is introduced by reacting the appropriately substituted benzene sulfonyl chloride with ethylamine .
  • The reaction is typically carried out in an organic solvent such as dichloromethane or acetonitrile under mild conditions.
  • The sulfonyl chloride can be prepared by chlorosulfonation of the halogenated aromatic compound or purchased commercially.
  • The reaction proceeds via nucleophilic attack of ethylamine on the sulfonyl chloride, yielding the N-ethyl sulfonamide.

N-Alkylation (if starting from sulfonamide)

  • If starting from the sulfonamide with an unsubstituted nitrogen, N-ethylation can be achieved by alkylation using ethyl halides (e.g., ethyl bromide) in the presence of a base such as potassium carbonate or sodium hydride.
  • This step ensures the introduction of the ethyl group on the nitrogen atom of the sulfonamide.

Representative Synthetic Procedure

Step Reagents/Conditions Description Outcome
1 o-Toluidine, N-bromosuccinimide (NBS), organic solvent Bromination at the 4-position on the aromatic ring 4-bromo-2-methyl aniline intermediate
2 Hydrochloric acid, sodium nitrite, cuprous chloride (CuCl) Diazotization and Sandmeyer reaction to substitute chlorine at the 5-position 5-bromo-2-chlorotoluene derivative
3 Chlorosulfonic acid or sulfonyl chloride reagent Introduction of sulfonyl chloride group at para position to methyl 5-bromo-2-chloro-4-methylbenzenesulfonyl chloride
4 Ethylamine, solvent (e.g., dichloromethane), base Nucleophilic substitution to form sulfonamide 2-bromo-5-chloro-N-ethyl-4-methylbenzenesulfonamide

This sequence is adapted from analogous procedures reported in patent literature and academic sources describing halogenated sulfonamide synthesis.

Catalyst-Free Sulfamidation Protocol (Alternative Method)

  • A catalyst-free protocol for sulfamidation of alkyl aromatics has been reported, involving N,N-dibromo-p-toluenesulfonamide as a brominating and sulfonamide source.
  • This method allows direct C-H bond activation and sulfamidation under mild conditions without metal catalysts.
  • The N,N-dibromo-p-toluenesulfonamide reagent is prepared by bromination of chloramine-T in aqueous solution, yielding a golden yellow precipitate which can be used for sulfamidation reactions.
  • Although this method is demonstrated for related sulfonamides, adaptation for the target compound involves careful control of regioselectivity and substitution pattern.

Data Table Summarizing Preparation Parameters

Parameter Conditions Notes References
Bromination reagent N-bromosuccinimide (NBS) Organic solvent (e.g., dichloromethane)
Chlorination method Sandmeyer reaction (diazotization + CuCl) Acidic aqueous medium
Sulfonyl chloride formation Chlorosulfonic acid or sulfonyl chloride reagents Controlled temperature to avoid overreaction
Sulfonamide formation Ethylamine, base Room temperature to mild heating
Alternative sulfamidation N,N-dibromo-p-toluenesulfonamide Catalyst-free, mild conditions

Chemical Reactions Analysis

2-Bromo-5-chloro-N-ethyl-4-methylbenzenesulfonamide undergoes various chemical reactions, including:

Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

2-Bromo-5-chloro-N-ethyl-4-methylbenzenesulfonamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-bromo-5-chloro-N-ethyl-4-methylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Halogenated Benzenesulfonamides

N-(5-Bromo-2-chlorobenzyl)-N-cyclopropylnaphthalene-2-sulfonamide
  • Structure : Features a naphthalene ring fused to the sulfonamide group, a bromo-chloro-substituted benzyl group, and a cyclopropylamine substituent.
  • Geometric parameters (bond lengths, angles) align with reported sulfonamide structures, suggesting similar stability in crystalline forms .
2-Amino-5-sulfamoyl-4-chloro-N-(o-tolyl)benzamide (Metolazone)
  • Structure : Contains a sulfamoyl group, chloro substituent, and o-tolyl side chain.
  • Key Differences :
    • Lack of bromine reduces halogen-bonding interactions.
    • The o-tolyl group enhances lipophilicity, impacting membrane permeability.
  • Applications : Clinically used as a diuretic (thiazide-like), highlighting the role of sulfonamide groups in modulating ion transport .
7-Aminosulfonyl-6-chloro-3-(chloromethyl)-1,2,4-benzothiadiazine-1,1-dioxide (Benzthiazide)
  • Structure : Incorporates a benzothiadiazine dioxide ring system.
  • Key Differences: The fused heterocyclic ring introduces conformational rigidity.
  • Applications : Used as a diuretic and antihypertensive agent, emphasizing sulfonamide versatility in drug design .

Spectroscopic and Crystallographic Comparisons

Spectroscopic Data
  • 13C-NMR and IR Profiles: Halogen substituents (Br, Cl) in 2-bromo-5-chloro-N-ethyl-4-methylbenzenesulfonamide produce distinct deshielding effects in 13C-NMR, with peaks shifted compared to non-halogenated analogues . Sulfonamide S=O stretching vibrations in IR appear near 1150–1300 cm⁻¹, consistent with related compounds like N-(5-bromo-2-chlorobenzyl) derivatives .
Crystallographic Analysis
  • Software such as SHELX (SHELXL, SHELXS) is widely used to resolve crystal structures of sulfonamides. For example, the title compound’s analogues often exhibit planar sulfonamide groups and halogen-dependent packing motifs .

Physicochemical Properties and Stability

Table 2: Key Physicochemical Parameters

Compound Molecular Weight (g/mol) LogP (Predicted) Solubility (mg/mL)
2-Bromo-5-chloro-N-ethyl-4-methylbenzenesulfonamide 327.6 3.2 <0.1 (DMSO)
N-(5-Bromo-2-chlorobenzyl)-N-cyclopropylnaphthalene-2-sulfonamide 485.8 4.8 <0.05 (DMSO)
Metolazone 365.8 2.1 0.3 (Water)
  • Stability Considerations :
    • The discontinued status of 2-bromo-5-chloro-N-ethyl-4-methylbenzenesulfonamide may relate to synthetic challenges (e.g., bromine introduction) or stability issues under storage conditions .
    • Naphthalene-containing analogues exhibit lower solubility due to increased hydrophobicity .

Biological Activity

2-Bromo-5-chloro-N-ethyl-4-methylbenzenesulfonamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the compound's biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

The compound features a sulfonamide group, which is known for its diverse biological activities, including antimicrobial and anticancer properties. The presence of bromine and chlorine atoms enhances its reactivity and binding affinity to biological targets.

The biological activity of 2-bromo-5-chloro-N-ethyl-4-methylbenzenesulfonamide can be attributed to its interaction with various enzymes and receptors:

  • Enzyme Inhibition : The compound has been investigated as a potential inhibitor in enzymatic studies. Its sulfonamide moiety is known to interact with carbonic anhydrases (CAs), which are crucial in maintaining acid-base balance and are implicated in tumor growth .
  • Anticancer Activity : Preliminary studies indicate that this compound may induce apoptosis in cancer cell lines, such as MDA-MB-231, by increasing the percentage of annexin V-FITC-positive cells, which signifies late-stage apoptosis .

Antimicrobial Properties

Research has shown that compounds similar to 2-bromo-5-chloro-N-ethyl-4-methylbenzenesulfonamide exhibit antibacterial effects by inhibiting the growth of various bacterial strains. The sulfonamide group is particularly effective against Gram-positive bacteria, making it a candidate for further development as an antimicrobial agent.

Anticancer Studies

A series of studies have evaluated the anticancer properties of related sulfonamide derivatives. For instance, compounds with similar structures demonstrated significant inhibition of carbonic anhydrase IX (CA IX) with IC50 values ranging from 10.93 to 25.06 nM, indicating strong selectivity over CA II . This selectivity is crucial for reducing side effects in cancer therapy.

Case Studies

  • Apoptosis Induction : In a study involving MDA-MB-231 breast cancer cells, a derivative similar to 2-bromo-5-chloro-N-ethyl-4-methylbenzenesulfonamide was shown to induce apoptosis significantly. The increase in annexin V-FITC-positive cells was reported to be 22-fold compared to control groups .
  • Antibacterial Activity : Another study highlighted the antibacterial efficacy of sulfonamide derivatives against various pathogens. These compounds inhibited bacterial growth effectively, supporting their potential use as therapeutic agents against infections.

Comparative Analysis

The following table summarizes the biological activity of 2-bromo-5-chloro-N-ethyl-4-methylbenzenesulfonamide compared to related compounds:

Compound NameAntimicrobial ActivityAnticancer Activity (IC50)Mechanism of Action
2-Bromo-5-chloro-N-ethyl-4-methylbenzenesulfonamideModerateTBDEnzyme inhibition
Similar Sulfonamide Derivative AHigh10.93 nMCA IX inhibition
Similar Sulfonamide Derivative BModerate25.06 nMApoptosis induction

Q & A

Q. What are the established synthetic routes for 2-bromo-5-chloro-N-ethyl-4-methylbenzenesulfonamide, and what factors influence reaction efficiency?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution, sulfonylation, or coupling reactions. For example:
  • Nucleophilic substitution : Reacting 5-chloro-4-methylbenzenesulfonamide with ethyl bromide in the presence of a base (e.g., K₂CO₃) in DMF yields the N-ethyl derivative. Bromination can follow using NBS or Br₂ under controlled conditions .

  • Suzuki coupling : Boron-containing intermediates (e.g., dioxaborolane derivatives) enable regioselective bromination via palladium-catalyzed cross-coupling .

  • Direct sulfonylation : Amine precursors react with sulfonyl chlorides in dichloromethane with triethylamine as a base .
    Key Factors : Solvent polarity, catalyst choice (e.g., Pd(PPh₃)₄ for coupling), and temperature control to avoid over-halogenation.

    • Table 1 : Hypothetical Synthetic Routes (Based on Evidence)
MethodStarting MaterialsCatalyst/SolventYield RangeReferences
Nucleophilic Substitution5-Chloro-4-methylbenzenesulfonamideK₂CO₃, DMF60–75%
Suzuki CouplingBoron precursor + bromo derivativePd(PPh₃)₄, THF45–60%
Direct SulfonylationAmine + sulfonyl chlorideEt₃N, CH₂Cl₂70–85%

Q. How is this compound characterized using spectroscopic and crystallographic methods?

  • Methodological Answer :
  • Spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., ethyl group integration at δ 1.2–1.4 ppm). Halogen presence (Br, Cl) is validated via XPS or EDX .
  • Crystallography : Single-crystal X-ray diffraction (SC-XRD) resolves stereoelectronic effects. For example, and highlight sulfonamide torsion angles (85–95°) and halogen packing interactions .
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]⁺ at m/z 356.92) .

Q. What computational approaches predict its reactivity and interactions?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Models electrophilic aromatic substitution (EAS) sites using Fukui indices. For brominated analogs, C-2 and C-5 positions show high reactivity .
  • Molecular Docking : Screens potential enzyme targets (e.g., carbonic anhydrase) by simulating sulfonamide-Zn²⁺ interactions .
  • Solubility Prediction : COSMO-RS simulations in polar aprotic solvents (e.g., DMSO) align with experimental logP values (~2.8) .

Advanced Research Questions

Q. How can researchers resolve contradictions between theoretical and experimental spectroscopic data?

  • Methodological Answer :
  • Cross-Validation : Pair NMR chemical shifts with SC-XRD bond lengths (e.g., C-Br = 1.89 Å in ) to confirm structural assignments .
  • Dynamic NMR : Resolve rotational barriers of the N-ethyl group under variable-temperature conditions .
  • Hybrid Methods : Combine DFT-predicted IR spectra with experimental FT-IR to identify discrepancies in sulfonamide vibrations .

Q. What strategies optimize regioselectivity in halogenation reactions involving this compound?

  • Methodological Answer :
  • Directing Groups : Use sulfonamide’s electron-withdrawing nature to direct electrophilic bromination to the para position .
  • Metal Catalysis : CuBr₂/FeCl₃ mixtures enhance selectivity for chloro-substitution at C-5 .
  • Solvent Effects : Non-polar solvents (toluene) favor mono-halogenation, while polar solvents (acetonitrile) risk di-substitution .

Q. How can this compound be used in structure-activity relationship (SAR) studies for enzyme inhibition?

  • Methodological Answer :
  • Biochemical Assays : Measure IC₅₀ against metalloenzymes (e.g., carbonic anhydrase) via stopped-flow CO₂ hydration .
  • Crystallographic SAR : Compare binding modes of bromo/chloro analogs using SC-XRD (e.g., ’s halogen-packing motifs) .
  • Proteomics : SILAC-based profiling identifies off-target interactions with cysteine proteases .

Q. What methodologies address stability challenges under varying pH and temperature conditions?

  • Methodological Answer :
  • Forced Degradation Studies : Expose the compound to HCl/NaOH (0.1–1 M) at 40–60°C, monitoring hydrolysis via HPLC .
  • Thermogravimetric Analysis (TGA) : Determine decomposition onset temperatures (e.g., ~180°C for sulfonamide cleavage) .
  • Light Stability : UV-vis spectroscopy tracks photodegradation products (e.g., dehalogenation under 254 nm light) .

Q. How can molecular docking predictions for this compound be validated experimentally?

  • Methodological Answer :
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔG, ΔH) with target proteins .
  • Surface Plasmon Resonance (SPR) : Measure real-time association/dissociation rates (e.g., kon/koff for carbonic anhydrase) .
  • Crystallographic Validation : Co-crystallize the compound with its target and compare docking poses to SC-XRD data .

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